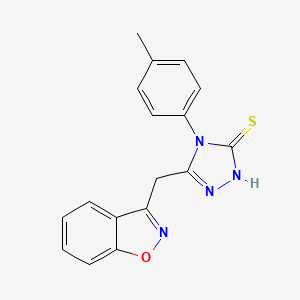

5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

5-(1,2-Benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol group at position 3, a 4-methylphenyl group at position 4, and a benzisoxazole-methyl moiety at position 3. The thiol (-SH) group enables nucleophilic reactivity, facilitating derivatization into disulfides or metal complexes. Such compounds are explored for diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

IUPAC Name |

3-(1,2-benzoxazol-3-ylmethyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c1-11-6-8-12(9-7-11)21-16(18-19-17(21)23)10-14-13-4-2-3-5-15(13)22-20-14/h2-9H,10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJANNALFSXWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)CC3=NOC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzisoxazole Moiety: This can be achieved by cyclization of o-nitrobenzyl alcohol with hydroxylamine under acidic conditions.

Attachment of the Benzisoxazole to the Triazole Ring: The benzisoxazole derivative is then reacted with a suitable triazole precursor, often through a nucleophilic substitution reaction.

Introduction of the Thiol Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group in the benzisoxazole moiety can be reduced to an amine.

Substitution: The triazole ring can undergo various substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Halogenated compounds or other electrophiles in the presence of a base.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted triazoles depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the triazole and thiol groups makes it a candidate for interactions with biological macromolecules.

Medicine

Medicinally, compounds containing the triazole and benzisoxazole moieties have been investigated for their potential as antimicrobial, antifungal, and anticancer agents. The thiol group can also contribute to the compound’s biological activity by forming disulfide bonds with target proteins.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical reactivity of the thiol and triazole groups.

Mechanism of Action

The mechanism by which 5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with metal ions or other active sites in proteins, while the thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol are compared below with analogous triazole-3-thiol derivatives, focusing on substituent effects, synthesis efficiency, and biological activity.

Substituent Effects and Physicochemical Properties

- Electron-Withdrawing vs. 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (): Methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups increase lipophilicity and steric bulk, impacting membrane permeability . CP55 (): A trifluoromethyl (-CF₃) group at position 5 introduces strong electron-withdrawing effects, stabilizing the triazole ring and enhancing metabolic resistance .

- Benzisoxazole vs. This may enhance target selectivity in enzyme inhibition .

Data Tables

Table 1: Key Structural and Functional Comparisons

| Compound Name (Evidence ID) | Position 4 Substituent | Position 5 Substituent | Notable Activity |

|---|---|---|---|

| Target Compound | 4-Methylphenyl | 1,2-Benzisoxazol-3-ylmethyl | Hypothesized antimicrobial |

| 5-(4-Nitrophenyl)-... (1) | 4-Phenoxybenzylidene | 4-Nitrophenyl | Unreported |

| 4-(4-Ethoxyphenyl)-5-(4-methoxy...) (2) | 4-Ethoxyphenyl | 4-Methoxyphenyl | Unreported |

| Ligand 55 (3) | 4-(Dimethylamino)benzylidene | 5-Methylpyrazole | Antioxidant |

| CP55 (4) | 3-Bromobenzylidene | 4-Trifluoromethylphenyl | Enzyme inhibition |

Biological Activity

5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Formula and Structure:

- Molecular Formula: C17H14N4OS

- CAS Number: 861206-87-3

- Molar Mass: 322.38 g/mol

The compound features a benzisoxazole moiety linked to a triazole ring with a thiol group, which contributes to its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the benzisoxazole ring through cyclization and subsequent attachment of the triazole and thiol groups .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, in a comparative study of N-substituted 1,2,4-triazole derivatives against HepG2 liver cancer cells, certain compounds demonstrated significant anti-proliferative effects. The compound with two electron-donating methyl groups exhibited an IC50 value of 13.004 µg/mL, indicating strong activity . The structure-activity relationship (SAR) revealed that electron-donating substituents enhance anti-proliferative activity .

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| 6d | 13.004 | High |

| 6b | 15.678 | Moderate |

| 6e | 28.399 | Low |

Antifungal Activity

The 1,2,4-triazole core is known for its antifungal properties. Triazoles inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased accumulation of toxic sterols and ultimately fungal cell death . Novel derivatives have shown promising antifungal activity against strains like Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) ranging from 0.0156 to 2.0 µg/mL .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Thiol Group: The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.

- Triazole Ring: The triazole moiety can chelate metal ions or interact with active sites in proteins, modifying their function .

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of triazole derivatives:

- Anticancer Studies: A study involving various triazole derivatives showed that modifications to the aryl ring significantly influenced anticancer activity. Compounds with methyl substitutions at specific positions exhibited enhanced potency against cancer cell lines .

- Antifungal Efficacy: Research demonstrated that certain triazole derivatives outperformed traditional antifungal agents in efficacy against resistant strains of fungi, highlighting the need for new treatments in an era of increasing resistance .

Q & A

Q. What are the common synthetic strategies for preparing 5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : The compound is typically synthesized via alkylation or Mannich base reactions. For example:

- Alkylation : React 3-(substituted)-4,5-dihydro-1H-1,2,4-triazole-5-thiones with alkyl halides (e.g., 1-iodobutane) under basic conditions (e.g., NaOH in ethanol) .

- Mannich Bases : Introduce aminoalkyl groups by reacting the thiol intermediate with formaldehyde and secondary amines (e.g., piperidine) in ethanol under reflux .

- Key Parameters : Optimize molar ratios (1:1–1:2 for alkylation), solvent (ethanol or DMF), and temperature (60–80°C for alkylation; reflux for Mannich). Purify via recrystallization using ethanol/water mixtures .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Elemental Analysis : Confirm empirical formula (e.g., C, H, N, S content) .

- Spectroscopy :

- ¹H-NMR : Identify aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.3–2.5 ppm), and thiol protons (disappear upon D₂O exchange) .

- IR : Detect S-H stretches (~2500 cm⁻¹) and C=N/C-S bonds (1600–1500 cm⁻¹) .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in pharmacological activity data across assays be resolved?

- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., cell lines, concentrations). Address them by:

- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations .

- Toxicity Screening : Compare cytotoxicity (e.g., MTT assay) with therapeutic activity to calculate selectivity indices .

- Structural Analogues : Test derivatives (e.g., S-alkylated or Mannich bases) to isolate pharmacophores .

- Theoretical Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., enzymes or receptors) .

Q. What experimental strategies improve reaction yields during synthesis?

- Methodological Answer : Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in alkylation .

- Catalysis : Add glacial acetic acid (5 drops) to accelerate hydrazone formation in precursor synthesis .

- Temperature Control : Maintain reflux (70–80°C) for cyclization steps to prevent side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) for intermediates with low crystallinity .

Q. How can tautomeric equilibria (thione-thiol) be studied in this compound?

- Methodological Answer : Investigate tautomerism via:

- Spectroscopic Methods :

- ¹³C-NMR : Compare chemical shifts of C=S (170–180 ppm) vs. C-SH (absence of peak) .

- UV-Vis : Monitor absorbance changes in polar vs. non-polar solvents (tautomer stability varies with solvent) .

- Computational Studies : Perform DFT calculations (e.g., Gaussian09) to compare energy barriers of thione vs. thiol forms .

Q. What computational approaches predict the compound’s pharmacokinetic and pharmacodynamic properties?

- Methodological Answer : Use in silico tools for ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.